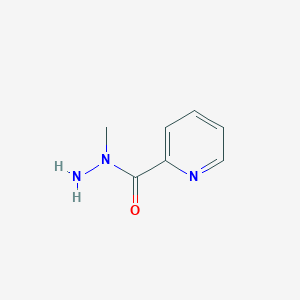
2-Pyridinecarboxylicacid,1-methylhydrazide(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxylicacid,1-methylhydrazide(9CI) is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Pyridinecarboxylicacid,1-methylhydrazide(9CI) typically involves the reaction of pyridine-2-carboxylic acid with methylhydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
2-Pyridinecarboxylicacid,1-methylhydrazide(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
Scientific Research Applications
2-Pyridinecarboxylicacid,1-methylhydrazide(9CI) is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylicacid,1-methylhydrazide(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
2-Pyridinecarboxylicacid,1-methylhydrazide(9CI) can be compared with other similar compounds, such as:
Pyridine-2-carboxylic acid hydrazide: Similar structure but lacks the methyl group.
Isoniazid: A well-known anti-tuberculosis drug with a similar hydrazide functional group.
Nicotinic acid hydrazide: Another compound with a similar pyridine ring and hydrazide group.
The uniqueness of 2-Pyridinecarboxylicacid,1-methylhydrazide(9CI) lies in its specific structural features, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
54571-07-2 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N-methylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C7H9N3O/c1-10(8)7(11)6-4-2-3-5-9-6/h2-5H,8H2,1H3 |
InChI Key |
KUKSPNGPFAUPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















